1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-12-13-20-22(14-16)26-15-21-24(19-9-5-4-6-10-19)27-28(25(20)21)23-11-7-8-17(2)18(23)3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQMGNBGMNTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to a cyclization reaction with aniline derivatives under acidic or basic conditions to form the quinoline moiety.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using phenylboronic acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinolines.
Scientific Research Applications
1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl group at the 7-position.
7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 2,3-dimethylphenyl group.
Uniqueness
1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both methyl and phenyl substituents, which enhance its chemical stability and biological activity compared to similar compounds.
Biological Activity
1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings and data.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 363.46 g/mol
- CAS Number : 901267-39-8
- InChI Key : CROQMGNBGMNTCJ-UHFFFAOYSA-N
The structure of the compound features a pyrazolo[4,3-c]quinoline core with specific substitutions that influence its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide (NO) production in activated macrophages .
- Signal Transduction Modulation : It can modulate signaling pathways that are crucial for cell proliferation and survival, making it a candidate for cancer therapy.
Anti-inflammatory Activity
A study evaluating various pyrazolo[4,3-c]quinoline derivatives demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. Specifically, the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells was assessed:
| Compound | IC (μM) | Remarks |
|---|---|---|
| 1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-pyrazolo[4,3-c]quinoline | Not specified | Potential anti-inflammatory effects observed. |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | 0.39 | High cytotoxicity at 10 μM concentration. |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Not specified | Significant inhibition of LPS-stimulated NO production. |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.
Anticancer Activity
Research indicates that pyrazoloquinolines possess anticancer properties through various mechanisms:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : Studies have shown that certain derivatives exhibit potent inhibitory effects on tumor cell lines.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of pyrazolo[4,3-c]quinolines:
- In Vivo Studies : Animal models treated with pyrazoloquinoline derivatives showed reduced tumor growth and improved survival rates compared to controls.
- Structure–Activity Relationship (SAR) : Investigations into the SAR have provided insights into how modifications at various positions on the pyrazoloquinoline scaffold affect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
